molecular formula C9H13NOS B13857559 4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one

4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one

Cat. No.: B13857559
M. Wt: 183.27 g/mol
InChI Key: LJVXFIQAPNCVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one is an organic compound belonging to the class of thiazoles. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a butan-2-one group attached to the 5th position of a 2,4-dimethyl-1,3-thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one typically involves the reaction of 2,4-dimethylthiazole with a suitable butanone derivative under controlled conditions. One common method involves the use of acetylacetone as a starting material, which undergoes cyclization with 2,4-dimethylthiazole in the presence of a base such as sodium ethoxide .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzyme systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethyl-1,3-thiazol-5-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-one group enhances its reactivity and potential for further chemical modifications .

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C9H13NOS/c1-6(11)4-5-9-7(2)10-8(3)12-9/h4-5H2,1-3H3

InChI Key

LJVXFIQAPNCVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CCC(=O)C

Origin of Product

United States

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